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Introduction

y-Butyrolactone (GBL) is a versatile chemical intermediate with significant industrial
applications, serving as a solvent and a precursor in the synthesis of various chemicals,
including N-methyl-2-pyrrolidone (NMP), N-vinyl-2-pyrrolidone (NVP), herbicides, and rubber
additives.[1] A primary and industrially significant route for GBL production is the catalytic
hydrogenation of maleic anhydride. This process is favored for its efficiency and the availability
of the feedstock from the oxidation of n-butane or benzene. This guide provides an in-depth
technical overview of the synthesis of GBL from maleic anhydride, focusing on reaction
pathways, catalytic systems, experimental protocols, and key performance data for researchers
and professionals in the field.

Reaction Pathways and Mechanism

The conversion of maleic anhydride to y-butyrolactone is a multi-step hydrogenation process.
The generally accepted reaction pathway involves the initial hydrogenation of the carbon-
carbon double bond in maleic anhydride to form succinic anhydride (SA), which is a key
intermediate. Subsequently, the succinic anhydride undergoes further hydrogenation to yield
the final product, y-butyrolactone.[2][3]

The overall reaction can be summarized as: C4aH203 (Maleic Anhydride) + 2H2 — CaH4Os3
(Succinic Anhydride) + H2 — CaHesO2 (y-Butyrolactone)
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Under certain process conditions and with specific catalysts, GBL can be further hydrogenated
to produce 1,4-butanediol (BDO) and tetrahydrofuran (THF).[4] The formation of by-products
such as n-butanol and butyric acid can also occur, primarily from the over-hydrogenation or
hydrogenolysis of GBL.[4] A plausible reaction pathway suggests that methane (CH4) can be
formed through the methanation of carbon monoxide (CO) generated during the reaction,
rather than by the direct decarbonylation of intermediates.[5]
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Figure 1: Reaction pathway for the hydrogenation of maleic anhydride to GBL and potential by-
products.

Catalytic Systems

The choice of catalyst is critical for achieving high selectivity and yield of GBL. The
hydrogenation of maleic anhydride can be performed in both vapor and liquid phases, with

catalyst selection varying accordingly.

o Copper-Based Catalysts: These are the most widely used catalysts in industrial vapor-phase
processes due to their high activity, selectivity, and cost-effectiveness.[6] Common
formulations include copper-zinc oxides (CuO-ZnO) and copper chromite.[7][8] The presence
of promoters like zinc, chromium, or cerium helps to stabilize the active metallic copper
species and enhance catalytic performance.[9] For instance, Cu-Zn-Ce catalysts have been
shown to be beneficial for stabilizing catalytic activity in the gas-phase hydrogenation of
maleic anhydride.[9]

» Nickel-Based Catalysts: Nickel catalysts supported on materials like silica (SiOz) or silica-
alumina (SiO2-Al203) are also effective.[10] The preparation method significantly influences
the catalyst's properties; catalysts prepared by precipitation-deposition can yield smaller,
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more active, and selective metal particles compared to those made by impregnation.[10] The
highest GBL yield (83%) with a Ni/SiO2-Al20s catalyst was attributed to the selective
hydrogenolysis of succinic anhydride on Lewis acid sites.[10]

e Precious Metal Catalysts: Noble metals such as Palladium (Pd) and Platinum (Pt), often
combined with copper (Cu-Pd, Cu-Pt), can be used to achieve high selectivity and yields of
GBL.[11] Palladium supported on carbon (Pd/C) is also utilized, particularly in liquid-phase
hydrogenation at lower temperatures and pressures.[12] Ruthenium complexes, such as
RuCl2(TPP)s, have demonstrated high activity, especially when used in supercritical carbon
dioxide.[13]

Data Presentation: Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems under different
reaction conditions for the synthesis of GBL from maleic anhydride.
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Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and optimization of

GBL production. Below is a representative protocol for the vapor-phase hydrogenation of

maleic anhydride using a commercial copper-zinc catalyst, adapted from patent literature.[7]

1. Catalyst Activation

o Apparatus: A tubular fixed-bed reactor (e.g., 1-inch internal diameter) equipped with an

external heating jacket and an axial thermowell for temperature monitoring.

e Procedure:

o Pack the reactor with the commercial Cu/Zn catalyst (e.g., 350 g of SU-Chemie T-4322).
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o Heat the reactor to 150°C under a nitrogen flow.

o Introduce a mixture of Hz2/N2 over the catalyst. To prevent thermal runaway and hot spots,
the activation should be gradual.

o Slowly increase the hydrogen concentration from 0% to 8% (vol) while simultaneously
raising the reactor temperature to 250°C. Monitor the catalyst bed temperature using the
axial thermocouple, ensuring any hot spot does not exceed the set temperature by more
than 20-25°C.

o Once the reactor reaches 250°C, gradually increase the hydrogen content in the gas
stream to 100%.

o Maintain the catalyst under a pure hydrogen flow at 250°C for 5 hours to complete the
activation.

. Hydrogenation of Maleic Anhydride

Apparatus: The same fixed-bed reactor system, connected to a feed system for vaporized
maleic anhydride and hydrogen, and a downstream condensation system to collect liquid
products.

Procedure:

o After catalyst activation, set the desired reaction temperature (e.g., 250-270°C) and
pressure (e.g., 5 bar).

o Introduce a vaporous mixture of maleic anhydride and hydrogen into the reactor. The
molar ratio of hydrogen to maleic anhydride should be maintained between 40:1 and 200:1
to prevent tar formation and prolong catalyst life.[7]

o Pass the reactant stream over the activated catalyst bed.

o The reactor effluent is cooled to condense the liquid products (GBL, SA, and any by-
products).
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o Analyze the collected liquid products using gas chromatography (GC) to determine the

conversion of maleic anhydride and the yield of y-butyrolactone.
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Figure 2: Experimental workflow for vapor-phase hydrogenation of maleic anhydride.

Conclusion

The catalytic hydrogenation of maleic anhydride remains a robust and economically viable
method for the large-scale production of y-butyrolactone. Copper-based catalysts are
predominant in vapor-phase processes, offering high conversion and selectivity under
optimized conditions of temperature, pressure, and hydrogen-to-feed ratios. Advances in
catalyst design, including the use of nickel-based systems and precious metals, as well as
innovative process conditions like the use of supercritical fluids, continue to offer pathways for
improved efficiency and selectivity. The detailed understanding of reaction pathways and
adherence to rigorous experimental protocols are paramount for researchers and industry
professionals aiming to optimize this important chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

2. mdpi.com [mdpi.com]

3. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid
in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC
Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]

4. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to
{gammaj}-butyrolactone (Journal Article) | OSTI.GOV [osti.gov]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents
[patents.google.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3025979?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025979?utm_src=pdf-custom-synthesis
https://www.scientificbulletin.upb.ro/rev_docs_arhiva/full096_957856.pdf
https://www.mdpi.com/2073-4344/14/5/297
https://pubs.rsc.org/en/content/articlehtml/2020/gc/c9gc04221k
https://pubs.rsc.org/en/content/articlehtml/2020/gc/c9gc04221k
https://pubs.rsc.org/en/content/articlehtml/2020/gc/c9gc04221k
https://www.osti.gov/biblio/28679
https://www.osti.gov/biblio/28679
https://www.researchgate.net/publication/244494371_New_Insight_for_Reaction_Route_of_Hydrogenation_of_Maleic_Anhydride_to_g-Butyrolactone
https://pubs.acs.org/doi/abs/10.1021/acscatal.4c00745
https://patents.google.com/patent/US6297389B1/en
https://patents.google.com/patent/US6297389B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

............................

[ ]
®
£

]
@
i
8
£l

“
o
3.
Qo
LG
s
o
=
Q
(o
D
o
c
(@]
o
3

9. researchgate.net [researchgate.net]

« 10. Highly selective conversion of maleic anhydride to gamma-butyrolactone over Ni-
supported catalysts prepared by precipitation-deposition method [ri.conicet.gov.ar]

e 11. US4105674A - Production of gamma-butyrolactone from maleic anhydride with a
hydrogenation catalyst - Google Patents [patents.google.com]

e 12. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and
Temperature in Batch Reactor - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Synthesis of y-Butyrolactone from Maleic Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025979#butyrolactone-synthesis-from-maleic-
anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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